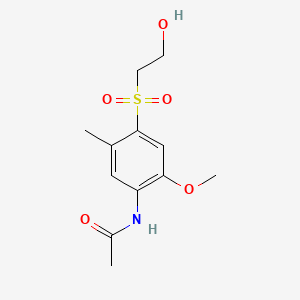

Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-

Description

This compound is a sulfonamide-substituted acetamide derivative characterized by a phenyl ring with a 2-hydroxyethyl sulfonyl group, a methoxy substituent at the ortho position, and a methyl group at the para position. The compound’s unique features include:

Properties

CAS No. |

77565-50-5 |

|---|---|

Molecular Formula |

C12H17NO5S |

Molecular Weight |

287.33 g/mol |

IUPAC Name |

N-[4-(2-hydroxyethylsulfonyl)-2-methoxy-5-methylphenyl]acetamide |

InChI |

InChI=1S/C12H17NO5S/c1-8-6-10(13-9(2)15)11(18-3)7-12(8)19(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15) |

InChI Key |

KHUNDNDPUBIRLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCO)OC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2-methoxy-5-methylbenzenesulfonamide and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common solvents used in the reaction include ethanol and water.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the product is purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a sulfone group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- may exhibit antiviral properties. For instance, derivatives of sulfonamides have shown efficacy against various viruses by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide moiety can enhance antiviral activity, making it a candidate for further exploration in antiviral drug development .

2. Anticancer Properties

Acetamide derivatives have been investigated for their cytotoxic effects against cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer types. For example, Mannich bases derived from related structures have demonstrated significant cytotoxicity against human colon cancer cell lines, suggesting that Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- could be explored as a potential anticancer agent .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of sulfonamide derivatives, researchers synthesized a series of compounds based on the structure of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-. The lead compound displayed an EC₅₀ value of 3.4 µM against TMV, outperforming existing antiviral agents . This highlights the compound's potential as a basis for developing new antiviral therapies.

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of related acetamide compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values ranging from 14 to 50 µM, demonstrating significant growth inhibition in BRAF mutant lines . This suggests that modifications to the acetamide structure could enhance therapeutic efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl sulfonyl group can form hydrogen bonds with target proteins, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.

Comparison with Similar Compounds

a) N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()

- Molecular Weight : 465.6 g/mol.

- Key Features: A thieno[3,2-d]pyrimidinone core with sulfanyl linkage and substituted phenyl groups.

- Comparison : Shares the methoxy and methylphenyl substituents but replaces the hydroxyethyl sulfonyl group with a sulfanyl-linked bicyclic heteroaromatic system. This structural difference likely reduces polarity compared to the target compound .

b) N-(5-Chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

- Molecular Weight: Not explicitly stated, but the pyrimidoindole system increases complexity.

- Key Features : A fused pyrimidoindole scaffold with sulfanyl and chloro substituents.

- Comparison : The chloro and methoxy substituents mirror the target’s steric profile, but the indole-based heterocycle introduces distinct electronic properties and planar rigidity .

c) N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()

- Key Features: A thiazolidinone ring with a sulfanylidene group and methoxybenzylidene substituent.

- Comparison: The sulfanylidene group and methoxyphenyl moiety align with the target’s sulfonyl and methoxy groups, but the thiazolidinone core introduces a different pharmacophoric profile .

Analogues with Triazole/Thiadiazole Cores

a) 2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

- Molecular Weight: Not provided, but the trifluoromethyl group increases hydrophobicity.

- Key Features : A triazole ring with dual sulfanyl linkages and substituted phenyl groups.

- Comparison : Shares the acetamide backbone and sulfanyl groups but lacks the hydroxyethyl sulfonyl moiety. The trifluoromethyl group enhances metabolic stability compared to the target’s methyl group .

b) N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()

- Key Features : A thiadiazole ring with methylsulfanyl and fluorophenyl groups.

- Comparison : The thiadiazole core and fluorophenyl substituent contrast with the target’s phenyl sulfonyl system, likely altering electronic density and binding interactions .

Analogues with Plant Growth Regulation Activity

Mefluidide (N-[2,4-Dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) ()

- Key Features: A trifluoromethyl sulfonyl amino group and dimethylphenyl substituents.

- Comparison: While structurally distinct, Mefluidide’s sulfonyl amino group and acetamide backbone suggest parallels in agrochemical applications. The trifluoromethyl group in Mefluidide may enhance membrane permeability compared to the target’s hydroxyethyl group .

Data Table: Structural and Functional Comparison

*Estimated based on molecular formula.

Biological Activity

Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)-2-methoxy-5-methylphenyl)-, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a sulfonamide moiety, which is known to impart various biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Acetamide compounds have been shown to inhibit bacterial growth by targeting essential bacterial enzymes. For instance, studies have demonstrated that related sulfonamides can inhibit the activity of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Potential

Acetamide derivatives have been investigated for their anticancer properties. A study highlighted that certain acetamide-sulfonamide scaffolds exhibited cytotoxic effects against various cancer cell lines. For example, compounds similar to acetamide showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Sulfonamides, in general, are known to inhibit urease and α-glucosidase, which are relevant in the management of diabetes and other metabolic disorders. In particular, acetamide derivatives demonstrated varying degrees of urease inhibition, with some showing IC50 values as low as 9.95 µM .

Study 1: Antimicrobial Efficacy

In a comparative study, acetamide derivatives were tested against standard bacterial strains. The results indicated that compounds with a sulfonamide group exhibited enhanced antimicrobial activity compared to those without. This study supports the hypothesis that the sulfonyl moiety is critical for biological activity.

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of acetamide derivatives revealed significant activity against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value of 1.88 ± 0.11 µM, indicating strong potential for therapeutic application .

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Urease Inhibition | 9.95 ± 0.14 | |

| Hep-2 Cell Cytotoxicity | 3.25 | |

| MCF-7 Cell Cytotoxicity | 1.88 ± 0.11 |

The mechanisms by which acetamide exerts its biological effects include:

- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various pathways.

- Antibacterial Action : Disrupting bacterial metabolism and growth through enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.